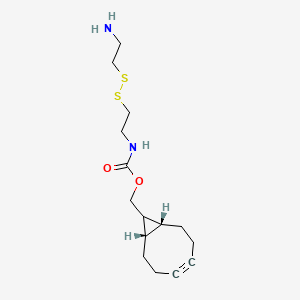
BCN-SS-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
BCN-SS-amine is synthesized through a series of chemical reactions involving the formation of a BCN moiety and the introduction of a cleavable disulfide bond. The synthesis typically involves:
Formation of BCN Moiety: The BCN moiety is synthesized through a series of cycloaddition reactions.
Introduction of Disulfide Bond: The disulfide bond is introduced through thiol-disulfide exchange reactions.
Attachment of Primary Amine: The primary amine is introduced through amide bond formation
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:
Analyse Chemischer Reaktionen
Types of Reactions
BCN-SS-amine undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azides to form stable triazole products.
Thiol-Disulfide Exchange: The disulfide bond can be cleaved under reducing conditions
Common Reagents and Conditions
SPAAC: Common reagents include azides, and the reaction is typically carried out in aqueous buffer solutions at room temperature.
Thiol-Disulfide Exchange: Common reagents include dithiothreitol (DTT), glutathione (GSH), and tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed
Wissenschaftliche Forschungsanwendungen
BCN-SS-amine has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation for labeling biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of fluorescent probes and dyes for imaging applications
Wirkmechanismus
BCN-SS-amine exerts its effects through the following mechanisms:
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
CAS-Nummer |
1435784-65-8 |
|---|---|
Molekularformel |
C15H24N2O2S2 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14? |
InChI-Schlüssel |
COXJSXQCKNEICM-PBWFPOADSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCN)CCC#C1 |
Kanonische SMILES |
C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


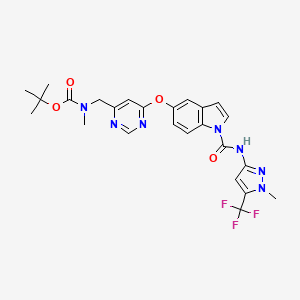
![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
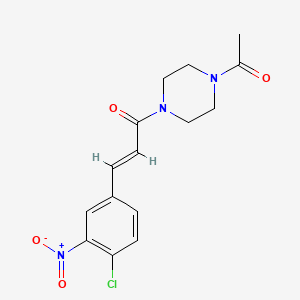
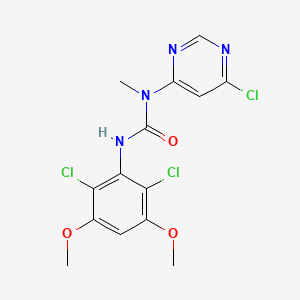
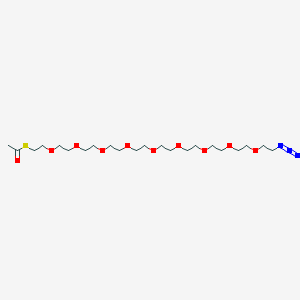
![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
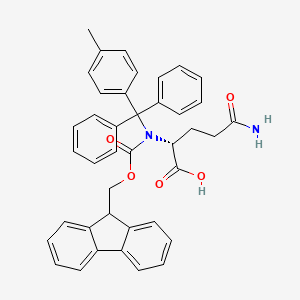
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)
![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
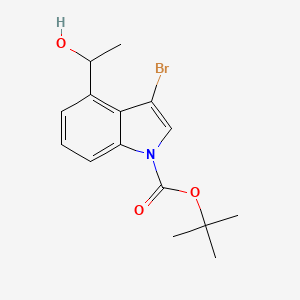
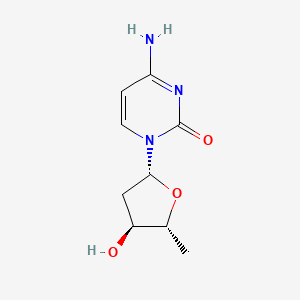
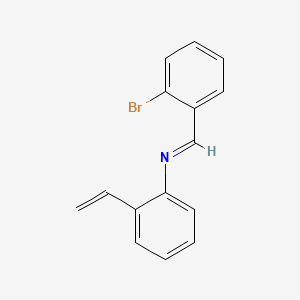
![6-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butoxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B11828600.png)
